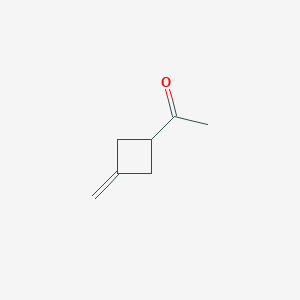

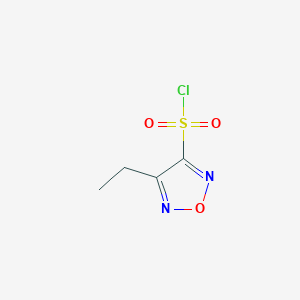

![molecular formula C9H13NO2 B2708938 N-[1-(4-methoxyphenyl)ethyl]hydroxylamine CAS No. 889128-35-2](/img/structure/B2708938.png)

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(4-methoxyphenyl)ethyl]hydroxylamine” is a chemical compound that is used for pharmaceutical testing . It is also known as "N-ethyl-1-(4-methoxyphenyl)propan-2-amine" .

Synthesis Analysis

The synthesis of similar compounds involves a reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds as regioselective in moderate to good yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .科学的研究の応用

Metabolism and Genotoxicity Studies

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine and related compounds have been studied extensively in the context of metabolism and genotoxicity. For instance, research has shown that human cytochrome P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of certain carcinogens, dictating its genotoxicity. This compound forms part of the human metabolic pathway for industrial pollutants like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole) and is responsible for their genotoxic effects. The study identifies major microsomal enzymes involved in this process, highlighting their role in metabolizing N-(2-methoxyphenyl)hydroxylamine predominantly to o-anisidine, a parent carcinogen (Naiman et al., 2011).

Similar studies have been conducted on rats, identifying rat cytochromes P450 that metabolize N-(2-methoxyphenyl)hydroxylamine. These studies are crucial for understanding the metabolism of this compound in different species and the potential implications for human health (Naiman, Frei, & Stiborová, 2010).

Antidepressant Activity

This compound derivatives have also been explored for their potential antidepressant activity. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds with methoxy substituents, have been examined for their ability to inhibit neurotransmitter uptake and show potential antidepressant effects in rodent models (Yardley et al., 1990).

Chemical Synthesis and Applications

The compound has been utilized in various chemical synthesis processes. For example, electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes has been explored. These studies involve intermediates like (S)-(4-methoxyphenyl)-ethyl-1,3,2-benzodioxaborole and aim to improve the chemoselectivity and efficiency of such reactions (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Safety and Hazards

将来の方向性

A recent paper discusses the synthesis and structure determination of a related compound, "1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide" . This suggests that research is ongoing into the synthesis and characterization of compounds related to “N-[1-(4-methoxyphenyl)ethyl]hydroxylamine”.

特性

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-7,10-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOVFZCEJRATLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

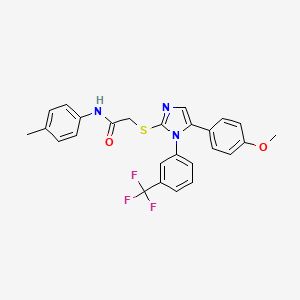

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

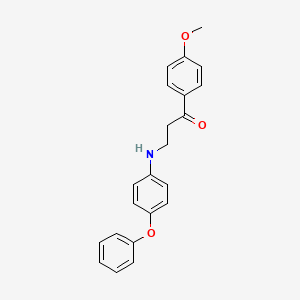

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

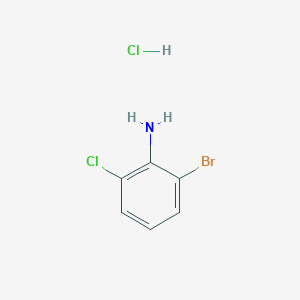

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)